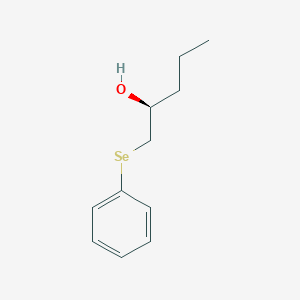![molecular formula C18H12F4 B12527076 5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene CAS No. 797048-95-4](/img/structure/B12527076.png)
5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene: is an organic compound characterized by its unique structure, which includes a but-3-en-1-yl group, a fluorophenyl group, and a trifluorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene typically involves multiple steps, including the formation of the fluorophenyl and trifluorobenzene components, followed by their coupling through an ethynyl linkage. Common synthetic routes may include:
Formation of the Fluorophenyl Component: This step often involves the fluorination of a suitable phenyl precursor using reagents such as fluorine gas or a fluorinating agent like N-fluorobenzenesulfonimide.
Formation of the Trifluorobenzene Component:
Coupling Reaction: The final step involves coupling the fluorophenyl and trifluorobenzene components through an ethynyl linkage. This can be achieved using a palladium-catalyzed Sonogashira coupling reaction, where the ethynyl group is introduced using an alkyne precursor.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the but-3-en-1-yl group may be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions may target the ethynyl linkage, converting it to an alkene or alkane.
Substitution: The fluorophenyl and trifluorobenzene moieties can participate in substitution reactions, where fluorine atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Biology
In biological research, the compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine
The compound’s unique structure may be explored for its potential pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, the compound may be used in the development of advanced materials, such as polymers, coatings, and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and fluorophenyl groups may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-{[4-(But-3-en-1-yl)-2-chlorophenyl]ethynyl}-1,2,3-trifluorobenzene: Similar structure with a chlorine atom instead of fluorine.
5-{[4-(But-3-en-1-yl)-2-bromophenyl]ethynyl}-1,2,3-trifluorobenzene: Similar structure with a bromine atom instead of fluorine.
5-{[4-(But-3-en-1-yl)-2-iodophenyl]ethynyl}-1,2,3-trifluorobenzene: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene imparts unique chemical properties, such as increased electronegativity and stability, compared to its chlorine, bromine, and iodine analogs. This can influence the compound’s reactivity, binding interactions, and overall performance in various applications.
Properties
CAS No. |
797048-95-4 |
|---|---|
Molecular Formula |
C18H12F4 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
5-[2-(4-but-3-enyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C18H12F4/c1-2-3-4-12-5-7-14(15(19)9-12)8-6-13-10-16(20)18(22)17(21)11-13/h2,5,7,9-11H,1,3-4H2 |
InChI Key |
JJYKVYUMUMOHQZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC(=C(C=C1)C#CC2=CC(=C(C(=C2)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Carbamic acid, [4-cyano-5-(methylthio)-3-thienyl]-, ethyl ester](/img/structure/B12527001.png)
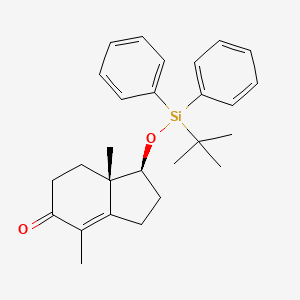

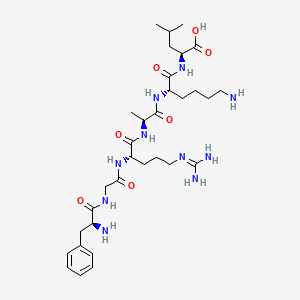
![4-[[(2E)-3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)-2-penten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12527030.png)
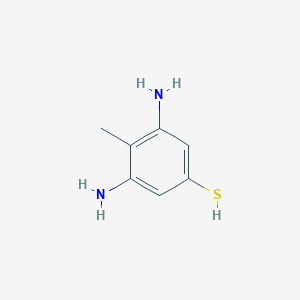
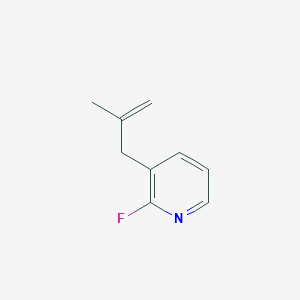
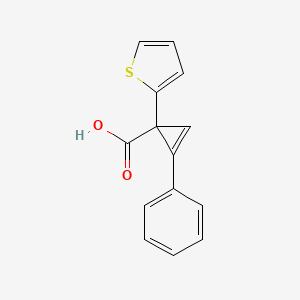
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]-](/img/structure/B12527058.png)
![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12527061.png)
